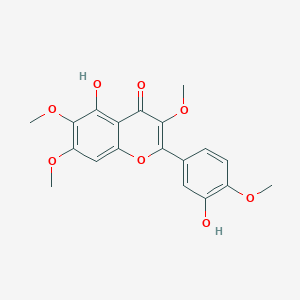

Casticin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Casticin wird als Modellverbindung in der Untersuchung der Flavonoidchemie und seiner Wechselwirkungen mit anderen Molekülen verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Wirkmechanismus

Target of Action

Casticin, an isoflavone compound extracted from various plants, has demonstrated significant pharmacological properties . The primary targets of this compound are Phosphoinositide 3-kinase (PI3K) and c-Myc in p53 mutated cells . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular functions. It has been found to be a selective PI3K inhibitor , significantly inhibiting cell proliferation . It induces G2/GM arrest and apoptosis by upregulating Bax/BCL2 expression . Furthermore, it affects the self-renewal ability of certain carcinoma cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits invasion, migration, and proliferation and induces apoptosis (this compound-induced, ROS-mediated, and mitochondrial-dependent) and cell cycle arrest (G0/G1, G2/M, etc.) through different signaling pathways, namely the PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1 pathways .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It has been found to induce DNA damage and affect DNA repair associated protein expression in human lung cancer A549 cells . It also impacts key signaling pathways in colorectal cancer cells, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can be environmental, such as tobacco intake, exposure to UV radiation, excess consumption of alcohol and red meat, and occupational hazards, or genetic, including mutations and immune conditions . Some risk factors, such as excess body weight, can be a combination of both genetic predispositions and environmental influences .

Biochemische Analyse

Biochemical Properties

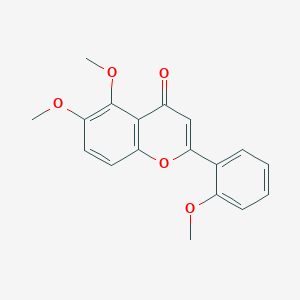

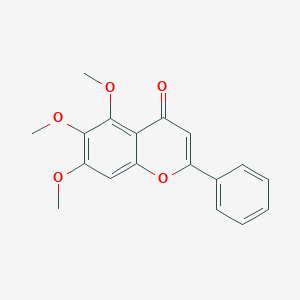

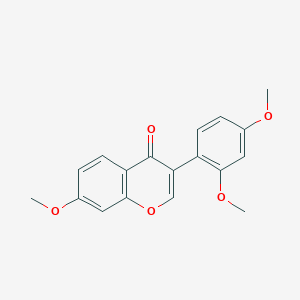

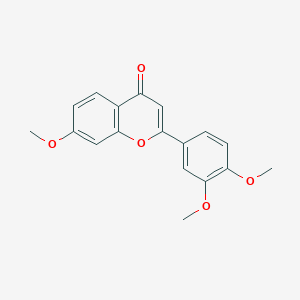

Casticin is a methoxylated flavonol, meaning the core flavonoid structure has methyl groups attached . It has been shown to have anti-inflammatory, antioxidant, and antineoplastic activities . The antineoplastic potential of this compound has attracted the attention of the scientific community for its ability to target multiple cancer pathways .

Cellular Effects

This compound has been found to significantly inhibit cell proliferation in a dose- and time-dependent manner . It induces apoptosis and cell cycle arrest in various types of cancer cells, including breast, bladder, oral, lung, leukemia, and hepatocellular carcinomas . This compound counteracts cancer progression through the induction of apoptosis, cell cycle arrest, and metastasis arrest, acting on several pathways that are generally dysregulated in different types of cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit invasion, migration, and proliferation and induce apoptosis (this compound-induced, ROS-mediated, and mitochondrial-dependent) and cell cycle arrest (G0/G1, G2/M, etc.) through different signaling pathways, namely the PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1 pathways . It also acts as a topoisomerase IIα inhibitor, DNA methylase 1 inhibitor, and an upregulator of the onco-suppressive miR-338-3p .

Temporal Effects in Laboratory Settings

The effects of this compound on tumor growth have been observed over time in laboratory settings . It has been found to have better inhibitory activity in HepG2 and MCF-7 cells than free this compound . Cellular uptake of the this compound displayed a time-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has been found to inhibit the growth of xenograft tumors of human oral cancer SCC-4 cells . The inhibitory effect of this compound on tumor growth was found to be dose-dependent .

Metabolic Pathways

This compound affects diverse oncogenic pathways, such as the MAPK, NF-κB, and PI3K/Akt pathways, through the modulation of various proteins . It increases ROS generation through the enhancement of Bax proteins and the decrease of Bcl proteins and inhibits cell division cycles (cdc25c and cdc2) and cyclins (B1) to induce cell cycle arrest .

Transport and Distribution

It has been found that this compound can be transported and distributed within cells in a time-dependent manner .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Casticin kann durch verschiedene Verfahren synthetisiert werden, einschließlich der Extraktion aus pflanzlichen Quellen wie Vitex trifolia. Der Prozess beinhaltet typischerweise das Hinzufügen von zerkleinertem Fructus viticis-Rohmaterial zu Ethanol, gefolgt von Ultraschallextraktion und Konzentration .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound oft mit Hilfe fortschrittlicher Techniken wie Nanoemulsionsstabilisierung hergestellt. Dieses Verfahren beinhaltet die Einkapselung von this compound in einer Nanoemulsion, die durch Maillard-Molkenproteinisolat-Konjugate stabilisiert wird, wodurch die Stabilität und Bioverfügbarkeit verbessert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Casticin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxyl- und Methoxygruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

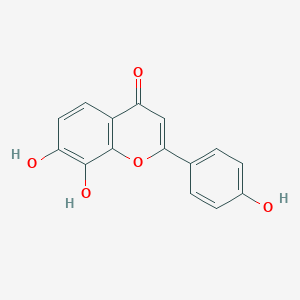

Vergleich Mit ähnlichen Verbindungen

Casticin ist unter den Flavonoiden aufgrund seiner spezifischen Struktur und seiner breiten Palette biologischer Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Quercetin: Ein weiteres Flavonoid mit antioxidativen und krebshemmenden Eigenschaften.

Kaempferol: Bekannt für seine entzündungshemmenden und krebshemmenden Wirkungen.

Luteolin: Zeigt entzündungshemmende, antioxidative und krebshemmende Aktivitäten.

Im Vergleich zu diesen Verbindungen hat this compound ein breiteres Spektrum therapeutischer Wirkungen gezeigt, insbesondere in seiner Fähigkeit, Apoptose zu induzieren und die Proliferation von Krebszellen durch mehrere Signalwege zu hemmen .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLSMYMOKWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197326 | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-91-4 | |

| Record name | Casticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

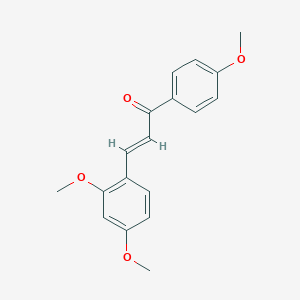

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of casticin and how does it interact with them?

A1: this compound demonstrates its anticancer effects by interacting with various molecular targets and signaling pathways:

- PI3K/Akt Pathway: this compound inhibits the PI3K/Akt signaling pathway [, , , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. This compound's inhibitory effect on this pathway contributes to its antitumor activity.

- NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway [, , , , ]. NF-κB is a transcription factor involved in inflammation, cell survival, and tumor progression. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and inhibits cancer cell growth and metastasis.

- Mitochondrial Pathways: this compound induces apoptosis, a form of programmed cell death, in cancer cells through mitochondrial pathways [, , ]. It achieves this by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, and activating caspases, the executioner proteins of apoptosis.

- Cell Cycle Arrest: this compound induces cell cycle arrest at various phases, primarily G2/M [, , ], preventing cancer cells from dividing and proliferating. This arrest is mediated through modulation of cell cycle regulatory proteins like p53, p21, and cyclins.

- Matrix Metalloproteinases (MMPs): this compound inhibits the activity and expression of MMPs, particularly MMP-2 and MMP-9 [, ]. MMPs are enzymes involved in the breakdown of the extracellular matrix, a crucial process in tumor invasion and metastasis. By inhibiting MMPs, this compound limits the spread of cancer cells.

- FOXO3a Activation: this compound activates the transcription factor FOXO3a []. FOXO3a plays a role in tumor suppression by promoting cell cycle arrest, DNA repair, and apoptosis. Its activation by this compound contributes to the compound's anticancer effects.

- Other Targets: Recent research suggests this compound might act as a topoisomerase IIα inhibitor []. Topoisomerase IIα is an enzyme essential for DNA replication and is often targeted in cancer therapy. Further studies are needed to fully understand this interaction.

Q2: What types of cancers have shown sensitivity to this compound in preclinical studies?

A2: In vitro and in vivo studies have demonstrated this compound's anticancer activity against various cancer cell lines, including:

- Prostate cancer [, ]

- Melanoma [, ]

- Breast cancer [, ]

- Hepatocellular carcinoma [, ]

- Acute myeloid leukemia [, ]

- Ovarian cancer []

- Gastric cancer []

- Glioblastoma []

- Lung cancer [, ]

- Oral cancer [, ]

- Cervical cancer [, ]

- Bladder cancer []

- Pancreatic cancer []

- Esophageal squamous cell carcinoma []

Q3: How does this compound affect tumor growth and metastasis?

A3: this compound inhibits tumor growth by inducing apoptosis, arresting cell cycle progression, and suppressing angiogenesis [, , , , ]. It further attenuates metastasis by inhibiting cell migration, invasion, and adhesion, along with reducing MMP activity [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H22O8, and its molecular weight is 390.38 g/mol.

Q5: Are there spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including Infrared (IR) spectroscopy, are available for this compound identification [, ].

Q6: What is known about the stability of this compound?

A7: While detailed stability studies are limited, this compound's encapsulation in nanoemulsions using whey protein-lactose conjugate improved its storage stability []. This suggests that appropriate formulation strategies are crucial for maintaining this compound's stability.

Q7: Are there specific formulation strategies being explored to enhance this compound's delivery and bioavailability?

A8: Yes, nanoemulsions stabilized by whey protein-lactose conjugate have shown promise in enhancing this compound's cellular uptake and bioavailability, leading to improved anticancer efficacy in vitro [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.